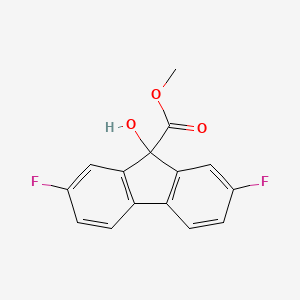
Methyl 2,7-difluoro-9-hydroxy-9H-fluorene-9-carboxylate
Cat. No. B8637118
Key on ui cas rn:
97677-67-3
M. Wt: 276.23 g/mol
InChI Key: PDJVCODJYPTLHH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US04864028
Procedure details


9H-fluoren-9-carboxylic acid methyl ester (19), which was prepared by refluxing 9H-fluoren-9-carboxylic acid (Aldrich Chemical, Inc.) in HCl/MeOH, (10.0 g, 44.6 mmol) was added to a solution of sodium (1.2 eq, 53.5 mmol, 1.23 g) in 100 mL methanol. After 15 min., 2-chloroacetamide (1.1 eq, 49.1 mmol, 4.59 g) was added and the mixture was allowed to stir at room temperature under nitrogen for two (2) days. The reaction mixture was poured into 400 mL of cold 2.5% w/v aqueous sodium hydroxide and the insoluble material was removed by filtration. The filtrate was chilled and acidified with concentrated hydrochloric acid to precipitate the spiro-succinimide which was collected and air dried to provide 6.7 g (60%). Recrystallization from methanol gave purified (20), 4.28 g (39%). m.p. 237°-239° C. Calc. %C 77.09, %H 4.45, %N 5.62: meas. %C 77.17, %H 4.55, %N 5.58.







Identifiers


|
REACTION_CXSMILES
|
C1C2C(C(O)=O)C3C(=CC=CC=3)C=2C=CC=1.Cl.CO.[Na].ClCC(N)=O.[CH3:26][O:27][C:28]([C:30]1(O)[C:42]2[CH:41]=[C:40](F)[CH:39]=[CH:38][C:37]=2[C:36]2[C:31]1=[CH:32][C:33](F)=[CH:34][CH:35]=2)=[O:29].[OH-].[Na+]>CO>[CH3:26][O:27][C:28]([CH:30]1[C:31]2[CH:32]=[CH:33][CH:34]=[CH:35][C:36]=2[C:37]2[C:42]1=[CH:41][CH:40]=[CH:39][CH:38]=2)=[O:29] |f:1.2,6.7,^1:19|
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C1=CC=CC=2C3=CC=CC=C3C(C12)C(=O)O
|
|
Name
|
|
|
Quantity
|
10 g
|
|
Type
|
reactant
|
|
Smiles
|
Cl.CO
|
Step Two
Step Three
|
Name
|
|
|
Quantity
|
4.59 g
|
|
Type
|
reactant
|
|
Smiles
|
ClCC(=O)N
|
Step Four
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
COC(=O)C1(C2=CC(=CC=C2C=2C=CC(=CC12)F)F)O
|
Step Five
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[OH-].[Na+]
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


ADDITION
|
Type
|
ADDITION
|
|
Details
|
The reaction mixture was poured into 400 mL of cold 2.5%
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the insoluble material was removed by filtration
|
TEMPERATURE
|
Type
|
TEMPERATURE
|
|
Details
|
The filtrate was chilled
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to precipitate the spiro-succinimide which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was collected
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
air dried
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to provide 6.7 g (60%)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
Recrystallization from methanol
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
gave
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
purified (20), 4.28 g (39%)
|
Outcomes


Product
Details
Reaction Time |
15 min |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
COC(=O)C1C2=CC=CC=C2C=2C=CC=CC12
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
